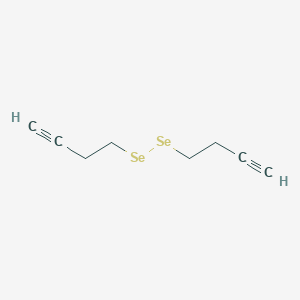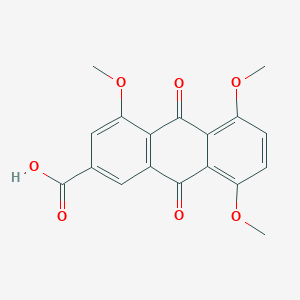![molecular formula C9H15NOSi B14282563 Dimethyl[2-(pyridin-4-yl)ethyl]silanol CAS No. 136370-37-1](/img/structure/B14282563.png)
Dimethyl[2-(pyridin-4-yl)ethyl]silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[2-(pyridin-4-yl)ethyl]silanol is a compound that features a silanol group attached to a dimethyl-substituted ethyl chain, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(pyridin-4-yl)ethyl]silanol typically involves the reaction of a pyridine derivative with a silanol precursor. One common method is the hydrosilylation of 4-vinylpyridine with dimethylchlorosilane, followed by hydrolysis to yield the silanol group. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[2-(pyridin-4-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The silanol group can participate in nucleophilic substitution reactions, forming siloxane bonds with other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Silanol groups react with chlorosilanes or alkoxysilanes under mild conditions.
Major Products
Oxidation: Silanones and siloxanes.
Reduction: Piperidine derivatives.
Substitution: Siloxane-linked compounds.
Aplicaciones Científicas De Investigación
Dimethyl[2-(pyridin-4-yl)ethyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the pyridine ring, which is known to interact with various biological targets.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable siloxane bonds.
Mecanismo De Acción
The mechanism of action of Dimethyl[2-(pyridin-4-yl)ethyl]silanol involves its interaction with molecular targets through the pyridine ring and the silanol group. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The silanol group can form hydrogen bonds and participate in condensation reactions, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl[2-(pyridin-3-yl)ethyl]silanol: Similar structure but with the pyridine ring attached at the 3-position.
Dimethyl[2-(pyridin-2-yl)ethyl]silanol: Pyridine ring attached at the 2-position.
Trimethyl[2-(pyridin-4-yl)ethyl]silanol: Contains an additional methyl group on the silicon atom.
Uniqueness
Dimethyl[2-(pyridin-4-yl)ethyl]silanol is unique due to the specific positioning of the pyridine ring, which can influence its coordination chemistry and reactivity. The presence of the silanol group also provides distinct properties, such as the ability to form stable siloxane bonds, making it valuable for various applications in materials science and industry.
Propiedades
Número CAS |
136370-37-1 |
|---|---|
Fórmula molecular |
C9H15NOSi |
Peso molecular |
181.31 g/mol |
Nombre IUPAC |
hydroxy-dimethyl-(2-pyridin-4-ylethyl)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,11)8-5-9-3-6-10-7-4-9/h3-4,6-7,11H,5,8H2,1-2H3 |
Clave InChI |
TZRSECOJSSCLMI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC1=CC=NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


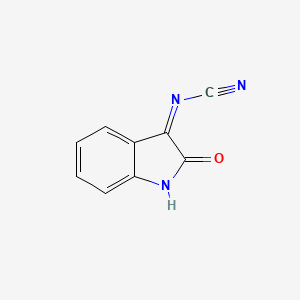

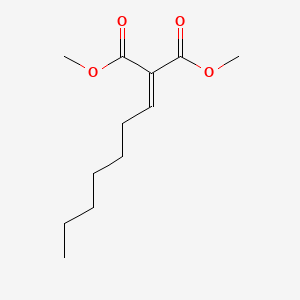
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)

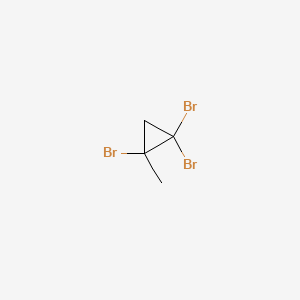
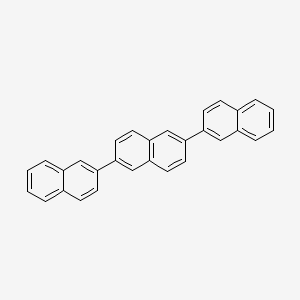
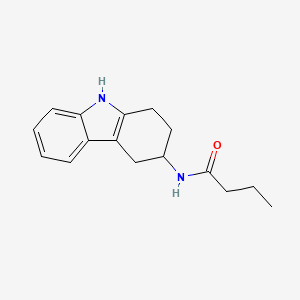

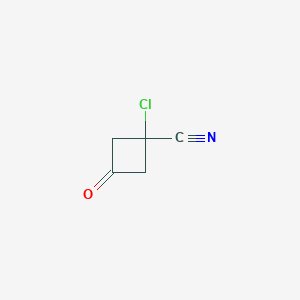

![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
